
1-Benzothiophene-3-carbothioamide
Description
Molecular Architecture and Bonding Characteristics
The molecular architecture of 1-Benzothiophene-3-carbothioamide is characterized by its heterocyclic framework with a molecular formula of C9H7NS2 and a molecular weight of 193.282 daltons. The compound features a benzothiophene core structure consisting of a fused benzene-thiophene ring system, with the carbothioamide functional group attached at the 3-position. The monoisotopic mass has been determined to be 193.001991, providing precise identification parameters for spectroscopic analysis.
The electronic structure of this compound has been extensively studied using density functional theory calculations employing the B3LYP hybrid functional with 6-311++G(d,p) basis set. These computational studies reveal the nature of the chemical bonding within the molecule, particularly the delocalization of electrons across the aromatic system and the polarization effects introduced by the sulfur atoms. The carbothioamide group exhibits characteristic C=S double bond character, which influences the overall molecular geometry and electronic distribution.
The thiophene ring within the benzothiophene system adopts a planar configuration that is coplanar with the benzene ring, creating an extended aromatic system. The sulfur atom in the thiophene ring contributes two electrons to the aromatic sextet, while the sulfur atom in the carbothioamide group exhibits different hybridization and bonding characteristics. The nitrogen atom in the carbothioamide group can participate in hydrogen bonding interactions, contributing to the compound's stability and intermolecular interactions.
Spectroscopic analysis confirms the presence of characteristic functional groups within the molecular structure. The carbothioamide group displays distinctive infrared absorption patterns, with C=S stretching vibrations and N-H bending modes providing diagnostic information about the bonding environment. Nuclear magnetic resonance studies reveal the aromatic proton chemical shifts influenced by the electron-withdrawing effects of the sulfur atoms and the carbothioamide substituent.
The three-dimensional molecular structure exhibits specific dihedral angles and bond lengths that optimize the electronic conjugation while minimizing steric interactions. The carbothioamide group can adopt different conformations relative to the benzothiophene plane, influencing the overall molecular stability and reactivity patterns. These conformational preferences have been validated through both experimental crystallographic data and theoretical calculations.
Properties
IUPAC Name |
1-benzothiophene-3-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGQIBRTUHBEDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380008 | |
Record name | 1-benzothiophene-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24662-24-6 | |
Record name | 1-benzothiophene-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Procedure:
- Benzo[b]thiophene-3-carboxylic acid (1 equiv.) is dissolved in dichloromethane.
- DMAP (4 equiv.) and EDCI (2 equiv.) are added to activate the acid.
- After stirring for a short period, a sulfur nucleophile such as ammonium thiocyanate or thiosemicarbazide is introduced.
- The reaction mixture is stirred at room temperature for several hours.
- Workup involves aqueous acid extraction, organic phase washing, drying, and purification by column chromatography.
This method yields the corresponding this compound with good efficiency (yields typically above 80%) and purity.
Thiosemicarbazone Route
Another method involves the synthesis of thiosemicarbazone derivatives, which are closely related to carbothioamides. This approach uses isothiocyanate intermediates that react with hydrazine derivatives to form thiosemicarbazides, which can be further transformed into carbothioamide structures.
Stepwise Synthesis:
- Step 1: Preparation of substituted phenyl isothiocyanates by reacting aniline derivatives with thiophosgene or related reagents.
- Step 2: Reaction of isothiocyanates with hydrazine monohydrate in diethyl ether at room temperature to yield thiosemicarbazide derivatives.
- Step 3: Condensation of thiosemicarbazide derivatives with sulphonamide derivatives in methanol under heating for extended periods (up to 48 hours) to form thiosemicarbazone compounds.
This method is particularly useful for introducing sulphonamide groups alongside the thioamide functionality and can be adapted for benzothiophene derivatives by appropriate choice of starting materials.
Reaction Conditions and Optimization
Parameter | Typical Conditions | Notes |
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Solvent | Dichloromethane, methanol, diethyl ether | Choice depends on step and reagents |
Temperature | Room temperature to 110°C | Higher temps for rearrangements or condensations |
Reaction Time | 1 hour to 48 hours | Longer times for condensation steps |
Catalysts/Additives | DMAP, triethylamine, pyridine | Facilitate activation and reaction |
Workup | Acid-base extraction, drying over Na2SO4 | Purification by crystallization or chromatography |
Representative Data from Literature
Method | Starting Material | Key Reagents | Yield (%) | Notes |
---|---|---|---|---|
EDCI/DMAP activation + thioamide formation | Benzo[b]thiophene-3-carboxylic acid | EDCI, DMAP, sulfur nucleophile | 80-90 | Mild conditions, high purity |
Thiosemicarbazone synthesis | Substituted phenyl isothiocyanates | Hydrazine monohydrate, methanol | 60-75 | Multi-step, allows sulphonamide incorporation |
Rearrangement and alkylation | Benzothiazine esters | Sodium methoxide, methyl iodide | 50-70 | Used for related benzothiazine compounds |
Summary of Key Research Findings
- The carbothioamide group can be efficiently introduced by activating the carboxylic acid group of benzothiophene derivatives using carbodiimide coupling agents followed by reaction with sulfur nucleophiles.
- Thiosemicarbazone synthesis provides a versatile route to related thioamide derivatives, especially when additional functional groups like sulphonamides are desired.
- Reaction conditions such as temperature, solvent, and catalyst choice significantly influence yield and purity.
- Purification typically involves extraction and chromatographic techniques to isolate the target compound in crystalline form.
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
1-Benzothiophene-3-carbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzothiophene-3-carbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through pathways involving thiophene and benzene ring interactions with biological macromolecules .
Comparison with Similar Compounds
Structural Comparison
The table below compares 1-Benzothiophene-3-carbothioamide with three structurally related carbothioamides:
*Calculated based on benzothiophene (C₇H₅S) + carbothioamide (-C(=S)NH₂).
†Estimated from molecular formula.
Key Observations :
- The benzothiophene core introduces a fused sulfur-containing heterocycle, enhancing rigidity and π-electron density compared to benzene or biphenyl analogs .
- N,N′-1,3-Phenylenebis(carbothioamide) features dual thioamide groups, which may increase chelation capacity for metal ions .
Physicochemical Properties
- Solubility: Benzothiophene derivatives are generally less polar than benzene analogs due to their fused aromatic system, suggesting lower aqueous solubility for this compound compared to 3-Cyanobenzene-1-carbothioamide . The biphenyl system in [1,1′-Biphenyl]-3-carbothioamide likely enhances hydrophobicity, further reducing solubility .
- The sulfur atom in benzothiophene may stabilize the carbothioamide group via resonance, altering its acidity compared to benzene-based analogs.
Biological Activity
1-Benzothiophene-3-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
This compound interacts with various biomolecules, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. Its interactions can lead to either inhibition or activation of these enzymes, influencing metabolic pathways significantly.
Table 1: Interaction with Cytochrome P450 Enzymes
Enzyme Type | Interaction Type | Effect on Metabolism |
---|---|---|
Cytochrome P450 1A2 | Inhibition | Reduced metabolism of xenobiotics |
Cytochrome P450 3A4 | Activation | Enhanced metabolism of drugs |
Cellular Effects
This compound has been shown to modulate several cellular processes, including:
- Cell Signaling : It influences pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is essential for cell proliferation and differentiation.
- Gene Expression : Alters the expression levels of genes involved in apoptosis and cell cycle regulation.
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. This binding can inhibit enzyme activity by blocking substrate access at active sites. The compound's structure allows it to interact effectively with biological macromolecules, facilitating its role in various biochemical reactions .
Temporal and Dosage Effects
In laboratory settings, the stability of this compound is generally high under standard conditions; however, it may degrade under prolonged exposure to light or heat. Dosage studies in animal models indicate that low doses can modulate biochemical pathways without significant toxicity, while higher doses may lead to adverse effects .
Table 2: Dosage Effects in Animal Models
Dose (mg/kg) | Observed Effect | Toxicity Level |
---|---|---|
5 | Minimal effect on metabolism | Low |
10 | Modulation of MAPK pathway | Moderate |
20 | Significant toxicity observed | High |
Therapeutic Applications
This compound has potential therapeutic applications across various fields:
- Anticancer Activity : It has been studied for its ability to induce apoptosis in cancer cells. For instance, a study demonstrated that this compound could reduce cell viability in MCF-7 breast cancer cells by inducing apoptosis .
- Antitubercular Properties : Research indicates that derivatives of benzothiophene exhibit inhibitory effects against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various models, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antitumor Activity : In vivo studies demonstrated that treatment with this compound significantly reduced tumor mass in murine models compared to controls. The reduction was quantified as a decrease in tumor weight by approximately 54% after treatment .
- Enzyme Inhibition Studies : Specific assays indicated that this compound effectively inhibits specific kinases involved in cancer progression, showcasing its potential as a targeted therapy for tumors with aberrant kinase activity .
Q & A
Q. What are the standard synthetic routes for 1-Benzothiophene-3-carbothioamide, and how are reaction conditions optimized?
The synthesis typically involves cyclization of thioamide precursors or derivatization of 1-benzothiophene-3-carboxylic acid intermediates. For example, carbonyl azide derivatives (e.g., 1-benzothiophene-3-carbonyl azide, CAS 78676-35-4) can undergo Staudinger reactions to form thioamides . Key optimization parameters include:
Q. Which analytical techniques are critical for characterizing this compound purity and structure?
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Handling : Use spark-free tools and static-controlled environments (P242, P243 codes) .
- Emergency Response : In case of exposure, rinse with copious water (15+ minutes for eyes) and seek medical evaluation (P201, P303 codes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from variability in:
- Purity : Impurities (>5%) may skew bioassay results; validate via HPLC-MS .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Structural Isomerism : Confirm regiochemistry (e.g., 3- vs. 5-carbothioamide) using X-ray crystallography .
A systematic approach involves replicating studies with standardized protocols and cross-validating with orthogonal assays (e.g., enzymatic vs. cellular) .
Q. What strategies improve the yield of this compound derivatives in multi-step syntheses?
- Intermediate Isolation : Purify precursors (e.g., 1-Benzothiophene-3-carbonyl azide) via flash chromatography (hexane/EtOAc gradient) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes with 20% yield improvement .
- Catalytic Systems : Employ Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura with boronic esters) .
Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?
Common derivatization approaches include:
- Sulfonylation : React with 1-Benzothiophene-2-sulfonyl chloride (CAS 90001-64-2) to introduce sulfonyl groups .
- Borylation : Use 2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 501945-71-7) for cross-coupling .
- Halogenation : Bromoethanone intermediates (e.g., 1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one, CAS 26167-45-3) enable nucleophilic substitutions .
Q. What computational tools are effective for predicting the bioactivity of this compound analogs?
- Docking Studies : Use AutoDock Vina with MAO-B (PDB ID 2V5Z) to predict inhibition .
- QSAR Models : Correlate electronic parameters (HOMO-LUMO gaps) with IC₅₀ values from enzymatic assays .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.